Cas no 34200-00-5 (2-(6-methoxybenzo[d]isoxazol-3-yl)acetic acid)

2-(6-Methoxybenzo[d]isoxazol-3-yl)acetic acid is a versatile synthetic intermediate with notable applications in pharmaceutical and organic chemistry. Its structural framework, featuring a benzoisoxazole core with a methoxy substituent and an acetic acid side chain, makes it valuable for the development of bioactive compounds. The compound exhibits favorable reactivity for further functionalization, enabling its use in the synthesis of heterocyclic derivatives and potential drug candidates. Its stability under standard conditions and well-characterized properties facilitate precise modifications in medicinal chemistry research. The presence of both electron-donating (methoxy) and electron-withdrawing (isoxazole) groups enhances its utility in designing molecules with tailored electronic and steric properties.
2-(6-methoxybenzo[d]isoxazol-3-yl)acetic acid structure
34200-00-5 structure
Product Name:2-(6-methoxybenzo[d]isoxazol-3-yl)acetic acid
CAS No:34200-00-5
MF:C10H9NO4
MW:207.182762861252
CID:294675
PubChem ID:28470729
Update Time:2025-06-13

2-(6-methoxybenzo[d]isoxazol-3-yl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(6-methoxybenzo[d]isoxazol-3-yl)acetic acid
    • 1,2-Benzisoxazole-3-aceticacid, 6-methoxy-
    • 2-(6-methoxy-1,2-benzoxazol-3-yl)acetic acid
    • 1,2-Benzisoxazole-3-aceticacid,6-methoxy
    • 6-methoxy-1,2-benzisoxazole-3-acetic acid
    • SCHEMBL15158081
    • 34200-00-5
    • 2-(6-METHOXYBENZO[D]ISOXAZOL-3-YL)ACETICACID
    • MFCD08236834
    • AB44135
    • (6-Methoxy-1,2-benzoxazol-3-yl)acetic acid
    • C90457
    • DTXSID30651468
    • Inchi: 1S/C10H9NO4/c1-14-6-2-3-7-8(5-10(12)13)11-15-9(7)4-6/h2-4H,5H2,1H3,(H,12,13)
    • InChI Key: TZLJEDAIUFXFRE-UHFFFAOYSA-N
    • SMILES: O1C2C=C(C=CC=2C(CC(=O)O)=N1)OC

Computed Properties

  • Exact Mass: 207.05300
  • Monoisotopic Mass: 207.05315777g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 246
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 72.6Ų

Experimental Properties

  • PSA: 72.56000
  • LogP: 1.46350

2-(6-methoxybenzo[d]isoxazol-3-yl)acetic acid Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-(6-methoxybenzo[d]isoxazol-3-yl)acetic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Ambeed
A264318-25mg
2-(6-Methoxybenzo[d]isoxazol-3-yl)acetic acid
34200-00-5 97%
25mg
$230.0 2025-02-22
Ambeed
A264318-100mg
2-(6-Methoxybenzo[d]isoxazol-3-yl)acetic acid
34200-00-5 97%
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$386.0 2025-02-22

Additional information on 2-(6-methoxybenzo[d]isoxazol-3-yl)acetic acid

Introduction to 2-(6-methoxybenzo[d]isoxazol-3-yl)acetic acid (CAS No. 34200-00-5)

2-(6-methoxybenzo[d]isoxazol-3-yl)acetic acid, identified by its Chemical Abstracts Service (CAS) number 34200-00-5, is a compound of significant interest in the field of medicinal chemistry and drug discovery. This heterocyclic organic acid derivative has garnered attention due to its structural complexity and potential biological activities. The presence of both a benzo[d]isoxazole core and a methoxy substituent in its molecular framework suggests a unique set of chemical properties that make it a valuable candidate for further exploration in therapeutic applications.

The benzo[d]isoxazole scaffold is a well-known pharmacophore in medicinal chemistry, frequently incorporated into molecules targeting various diseases due to its ability to interact with biological targets in multiple ways. Its aromatic system provides stability, while the isoxazole ring introduces polar characteristics that can enhance binding affinity. The methoxy group, attached to the benzene ring, further modulates the electronic properties of the molecule, potentially influencing its solubility, metabolic stability, and overall pharmacokinetic profile.

In recent years, there has been growing interest in developing novel compounds based on the benzo[d]isoxazole motif for their potential applications in treating neurological disorders, inflammatory diseases, and even cancer. The structural features of 2-(6-methoxybenzo[d]isoxazol-3-yl)acetic acid align well with these trends, making it a promising candidate for further investigation. Researchers have been exploring derivatives of this compound to identify more effective and selective bioactive molecules.

One of the most compelling aspects of 2-(6-methoxybenzo[d]isoxazol-3-yl)acetic acid is its versatility in chemical modification. The acetic acid moiety at one end of the molecule provides a handle for further functionalization, allowing chemists to tailor its properties for specific biological targets. This flexibility has enabled the synthesis of numerous analogs, each with distinct characteristics that can be optimized for improved efficacy and reduced side effects.

Recent studies have highlighted the potential of 2-(6-methoxybenzo[d]isoxazol-3-yl)acetic acid as an intermediate in the development of novel therapeutic agents. For instance, researchers have investigated its derivatives as inhibitors of enzymes involved in inflammatory pathways. The combination of the benzo[d]isoxazole and methoxy groups appears to enhance interactions with target proteins, leading to potent pharmacological effects. These findings underscore the importance of this compound as a building block for drug discovery efforts.

The synthesis of 2-(6-methoxybenzo[d]isoxazol-3-yl)acetic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the preparation of the benzo[d]isoxazole core through cyclization reactions, followed by functionalization at the 6-position with a methoxy group. The introduction of the acetic acid moiety is then achieved through hydrolysis or oxidation reactions. Advances in synthetic methodologies have made it possible to produce this compound more efficiently, facilitating its use in larger-scale research projects.

From a computational chemistry perspective, virtual screening and molecular docking studies have been instrumental in evaluating the binding affinity of 2-(6-methoxybenzo[d]isoxazol-3-yl)acetic acid to various biological targets. These simulations have helped identify key interactions between the molecule and potential receptors or enzymes, providing insights into its mechanism of action. Such computational approaches are increasingly integral to modern drug discovery pipelines, enabling researchers to prioritize compounds for experimental validation based on predictive models.

The pharmacokinetic properties of 2-(6-methoxybenzo[d]isoxazol-3-yl)acetic acid are also under scrutiny as part of its development as a drug candidate. Factors such as solubility, bioavailability, metabolic stability, and excretion pathways are critical determinants of its clinical potential. Preclinical studies have begun to address these aspects, providing data on how the compound behaves within biological systems. Understanding these parameters is essential for designing effective clinical trials and optimizing dosing regimens.

In conclusion, 2-(6-methoxybenzo[d]isoxazol-3-yl)acetic acid (CAS No. 34200-00-5) represents a significant advancement in medicinal chemistry research due to its unique structural features and potential biological activities. Its combination of a benzo[d]isoxazole core and a methoxy substituent makes it an attractive scaffold for developing novel therapeutic agents. Ongoing research continues to uncover new applications for this compound, reinforcing its importance as a key intermediate in drug discovery efforts aimed at addressing various diseases.

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